Covalent Irreversible Binding Mode: RMS-07 vs. Reversible ATP-Competitive MPS1 Inhibitors
RMS-07 is the first and only reported irreversible covalent MPS1/TTK inhibitor, validated by mass spectrometry and X-ray crystallography to form a covalent bond with Cys604 in the kinase hinge region [1]. In contrast, all clinically evaluated MPS1 inhibitors including NTRC 0066-0, BAY 1217389, BOS172722, and Empesertib (BAY-1161909) are reversible ATP-competitive inhibitors that do not form covalent adducts with the kinase [2]. This mechanistic distinction is absolute and binary: no other MPS1 inhibitor class possesses a covalent warhead targeting Cys604 [1].
| Evidence Dimension | Binding mechanism |
|---|---|
| Target Compound Data | Irreversible covalent bond formation with Cys604; validated by LC-MS and X-ray crystallography (PDB: 7LQD) |
| Comparator Or Baseline | NTRC 0066-0, BAY 1217389, BOS172722, Empesertib: reversible ATP-competitive binding only |
| Quantified Difference | Binary distinction (covalent vs. non-covalent); no quantitative overlap possible |
| Conditions | Recombinant human MPS1 kinase domain; covalent adduct confirmed via intact protein LC-MS and 1.95 Å X-ray structure |
Why This Matters
Covalent inhibition confers sustained target suppression after compound washout and a selectivity fingerprint inaccessible to reversible inhibitors, enabling distinct experimental protocols for target engagement studies.
- [1] Serafim RAM, da Silva Santiago A, Schwalm MP, Hu Z, Dos Reis CV, Takarada JE, Mezzomo P, Massirer KB, Kudolo M, Gerstenecker S, Chaikuad A, Zender L, Knapp S, Laufer S, Counago RM, Gehringer M. Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. J Med Chem. 2022;65(4):3173-3192. View Source
- [2] Uitdehaag JCM, et al. Target Residence Time-Guided Optimization on TTK Kinase Results in Inhibitors with Potent Anti-Proliferative Activity. J Mol Biol. 2017;429(14):2211-2230. View Source
